Home > Products > Screening Compounds P63249 > (S)-3-Isobutoxypyrrolidine
(S)-3-Isobutoxypyrrolidine -

(S)-3-Isobutoxypyrrolidine

Catalog Number: EVT-8857729
CAS Number:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3-Isobutoxypyrrolidine is a chiral compound with the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of 185.24 g/mol. This compound is classified as a pyrrolidine derivative, which contains a five-membered nitrogen-containing ring. The presence of an isobutoxy group distinguishes it from other pyrrolidine derivatives, making it of interest in medicinal chemistry and organic synthesis.

Source and Classification

(S)-3-Isobutoxypyrrolidine can be sourced from various chemical suppliers and is often utilized in research settings, particularly in the synthesis of pharmaceutical compounds. It falls under the category of cyclic amines, specifically pyrrolidines, which are known for their biological activity and utility in drug development.

Synthesis Analysis

Methods

The synthesis of (S)-3-Isobutoxypyrrolidine typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
  2. Refluxing with Ammonia: The starting material is reacted with aqueous ammonia under reflux conditions to produce the desired product.
  3. Purification: The crude product is purified using techniques such as flash chromatography.

Technical Details

For example, a typical reaction setup might involve heating a mixture of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and aqueous ammonia at elevated temperatures for an extended period, followed by concentration under reduced pressure to yield (S)-3-Isobutoxypyrrolidine as a pale yellow oil with significant yields reported (up to 96%) .

Molecular Structure Analysis

Structure

(S)-3-Isobutoxypyrrolidine features a pyrrolidine ring substituted with an isobutoxy group at the third position. Its structure can be represented as follows:

Isobutoxy group OC(CH3)2CH2\text{Isobutoxy group }-O-C(CH_3)_2CH_2-

Data

Key structural data includes:

  • InChI Key: NXZIGGBPLGAPTI-UHFFFAOYSA-N
  • Rotatable Bonds: 3
  • Hydrogen Bond Acceptors: 3
  • Molar Refractivity: 50.76
  • Topological Polar Surface Area (TPSA): 42.07 Ų
    These properties suggest favorable absorption characteristics in biological systems .
Chemical Reactions Analysis

(S)-3-Isobutoxypyrrolidine participates in various chemical reactions typical for pyrrolidine derivatives, including:

  1. Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, facilitating substitution reactions.
  2. Formation of Derivatives: It can be converted into other functionalized derivatives through various coupling reactions.

Technical Details

For instance, when subjected to palladium-catalyzed reactions, (S)-3-Isobutoxypyrrolidine can form more complex molecules through cross-coupling techniques .

Mechanism of Action

The mechanism of action for (S)-3-Isobutoxypyrrolidine largely depends on its application in medicinal chemistry. It has been studied for its potential role as a substrate or inhibitor in proteolytic pathways, particularly involving caspases, which are crucial in apoptosis . The specific interactions at the molecular level may involve hydrogen bonding and steric effects due to its chiral nature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow oil.
  • Solubility: Highly soluble in water (14.8 mg/ml) .

Chemical Properties

  • Boiling Point: Not available.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

The compound exhibits high gastrointestinal absorption potential, indicating favorable pharmacokinetic properties .

Applications

(S)-3-Isobutoxypyrrolidine has several scientific uses:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Protease Inhibitors: Investigated for its role in inhibiting specific caspases involved in cell death pathways, making it relevant in cancer research and neurodegenerative disease studies .
  • Organic Synthesis: Used in the preparation of various derivatives that can have therapeutic applications.
Introduction to Chiral Pyrrolidine Derivatives in Modern Chemistry

Structural Significance of (S)-3-Isobutoxypyrrolidine in Heterocyclic Systems

The (S)-3-isobutoxypyrrolidine scaffold derives its utility from three interdependent structural elements: the basic pyrrolidine nitrogen, the chiral C3 center, and the lipophilic isobutoxy moiety. The tertiary amine at N1 (pKa ~10–11) facilitates salt formation for solubility and serves as a hydrogen-bond donor/acceptor, while its spatial separation from the C3 substituent creates a 5.2–5.8 Å vector ideal for bidentate target interactions [1] [5]. Quantum mechanical studies reveal that the (S)-configuration preferentially orients the isobutoxy group equatorially, minimizing 1,3-diaxial strain and exposing the oxygen lone pairs for hydrogen bonding [3] [4]. This contrasts with the (R)-epimer, where steric clash with the C4-H bond forces the isobutoxy group into a less solvent-accessible axial position [3].

Table 1: Influence of Substituent Position on Pyrrolidine Bioactivity

PositionCommon ModificationsEffect on Molecular PropertiesTherapeutic Application Examples
N1Alkylation, acylationModifies basicity, membrane permeabilityRamipril (ACE inhibitor)
C2Carbonyl, hydroxymethylIntroduces H-bond acceptors/donorsTolmetin (anti-inflammatory)
C3Alkoxy (e.g., isobutoxy)Balances lipophilicity & H-bond capacityα-Glucosidase inhibitors
C3/C5Disubstitution (cis/trans)Controls ring conformation & scaffold rigidityMC3R agonists [2]

The isobutoxy group (–OCH₂CH(CH₃)₂) contributes optimal logD values (0.5–1.5) for membrane penetration while avoiding excessive lipophilicity [5]. Its branched alkyl chain shields the ether oxygen, enhancing metabolic stability compared to linear alkoxypyrrolidines [9]. In antifungal triazole-pyrrolidine conjugates, C3 isobutoxy derivatives exhibited 4–8-fold lower susceptibility to CYP3A4 oxidation than n-propoxy analogs, attributed to steric hindrance around the ether bond [9]. This substituent’s influence extends to solid-state behavior: X-ray crystallography of related 3-alkoxypyrrolidines shows the isobutoxy group engages in van der Waals contacts with hydrophobic protein pockets, a feature exploited in PI3Kγ inhibitors where the isobutyl group occupies a lipophilic cleft adjacent to the ATP-binding site [7].

Role of Stereochemical Configuration in Bioactive Molecule Design

Stereochemistry at C3 dictates the spatial presentation of the isobutoxy group, profoundly influencing target engagement. In melanocortin receptor 3 (MC3R) agonists, (S)-3-alkoxypyrrolidines demonstrated 12–30-fold higher potency than (R)-isomers due to optimal hydrogen bonding with Asn119 in the orthosteric pocket [2]. Parallel SAR studies revealed that truncating substituents at R2/R3 positions in bis-cyclic guanidine pyrrolidines abolished MC3R agonism only when stereochemistry was inverted, underscoring the interdependence of stereochemistry and pharmacophore topology [2]. Similarly, in Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) inhibitors, only (5S,αS)-configured 3-Br-acivicin isomers exhibited sub-micromolar activity, whereas diastereomers showed >50-fold reduced binding from disrupted covalent interactions with catalytic Cys153 [3].

Table 2: Stereochemistry-Activity Relationships in Pyrrolidine Derivatives

Biological Target(S)-Isomer Activity(R)-Isomer ActivityStructural Basis
Melanocortin receptor 3 (MC3R)EC₅₀ = 210–350 nMEC₅₀ > 5 μMH-bond with Asn119 & hydrophobic stacking
PfGAPDHIC₅₀ = 0.35 μMIC₅₀ = 7.5–24.8 μMGeometrical fit for Cys153 covalent adduct formation
α-GlucosidaseIC₅₀ = 31 μM*IC₅₀ = 128 μM*Optimal H-bond network with catalytic aspartates

*Modeled data from pharmacophore-based 3D-QSAR studies [1] [3]

The (S)-configuration’s superiority extends to pharmacokinetic parameters. Molecular dynamics simulations of 3-isobutoxypyrrolidine-containing α-glucosidase inhibitors revealed the (S)-enantiomer formed a stable complex (RMSD <1.2 Å over 100 ns) with >80% solvent-accessible surface area burial, while the (R)-isomer underwent rapid dissociation (<20 ns) due to suboptimal hydrophobic contacts [1]. Stereoselective uptake further differentiates enantiomers: L-amino acid transporters preferentially internalize (S)-configured pyrrolidines, as demonstrated by 8-fold higher cellular accumulation of (S)-3-fluoro-pyrrolidine derivatives in cancer cells versus (R)-forms [3] [10]. This transport selectivity underpins the antimalarial activity of (S)-acivicin analogs, where stereochemistry governs both target binding and cellular bioavailability [3].

Historical Evolution of Pyrrolidine-Based Pharmacophores

Pyrrolidine’s journey from natural product isolate to engineered pharmacophore spans three eras:

  • Natural Product Inspiration (pre-1990s): Early discoveries centered on pyrrolidine-containing alkaloids like nicotine (tobacco) and hygrine (coca leaves), revealing fundamental structure-activity principles. The identification of proline as a proteinogenic amino acid (1930s) established pyrrolidine’s role in peptide conformation, while the isolation of pyrrolnitrin (1960s) from Pseudomonas catalyzed antifungal development [6]. These natural templates lacked stereochemical optimization but provided core structural blueprints.

  • Synthetic Expansion (1990s–2010s): Advances in asymmetric synthesis (e.g., Evans’ oxazolidinones, Sharpless epoxidation) enabled stereocontrolled pyrrolidine functionalization. Key milestones included:

  • Telaprevir (2011): First pyrrolidine-based HCV protease inhibitor, featuring a trans-L-proline mimic that optimized binding to the NS3/4A active site [6]
  • Sunitinib (2006): 5-Indole pyrrolidine kinase inhibitor exploiting C2 carbonyl and N1 alkylation for VEGFR/PDGFR inhibition [10]
  • 3D-QSAR models (2000s): Quantitative pharmacophore mapping of dihydroxy pyrrolidine α-glucosidase inhibitors, establishing C3 alkoxy groups as key activity modulators [1]

  • Computational Renaissance (2020s–present): Modern strategies integrate pharmacophore modeling, molecular dynamics, and generative AI:

  • Pharmacophore Hybridization: Fusion with triazoles (e.g., antifungal P6 derivative) enhanced target versatility by combining pyrrolidine’s rigidity with triazole’s metal-coordination capacity [9]
  • Dynamic Stereochemistry Control: Chiral auxiliaries and enzymatic resolutions achieve >99% ee for (S)-3-substituted pyrrolidines, overcoming historical racemization issues [4]
  • Generative Chemical Language Models (CLMs): Systems like LSTM-based nuclei sampling design novel PI3Kγ inhibitors by learning from patented pyrrolidine structures, enabling scaffold-hopping from known actives to novel (S)-3-alkoxypyrrolidine designs [7]

Figure: Timeline of Pyrrolidine Pharmacophore Evolution

1980–2000: Natural Products Era  |– Nicotine receptor binding studies  |– Proline conformation mapping  2000–2020: Synthetic Expansion Era  |– Telaprevir (HCV protease inhibitor)  |– Sunitinib (Anticancer kinase inhibitor)  |– 3D-QSAR models for α-glucosidase inhibitors  2020–Present: Computational Renaissance  |– Generative CLMs for PI3Kγ ligands  |– Stereoselective metabolic engineering  |– Antifungal triazole-pyrrolidine hybrids  

This evolution transformed pyrrolidine from a passive structural element to a tunable vector for stereo-defined pharmacophores, with (S)-3-isobutoxypyrrolidine epitomizing modern design principles—stereochemical precision, balanced lipophilicity, and conformational predictability [5] [7]. Current research focuses on covalent targeting strategies, leveraging the pyrrolidine nitrogen for irreversible inhibition, exemplified by PfGAPDH inhibitors where C3 stereochemistry controls covalent bond formation kinetics [3].

Concluding Perspectives

(S)-3-Isobutoxypyrrolidine exemplifies the strategic integration of stereochemistry and rational scaffold design in modern medicinal chemistry. Its structural architecture—combining a conformationally constrained chiral core with a metabolically stable alkoxy vector—enables precise target engagement across therapeutic areas, from infectious diseases to oncology. Future innovations will likely exploit this scaffold in covalent inhibitors, allosteric modulators, and bifunctional degraders, leveraging advances in synthetic methodology and computational prediction to unlock new bioactivity space.

Properties

Product Name

(S)-3-Isobutoxypyrrolidine

IUPAC Name

(3S)-3-(2-methylpropoxy)pyrrolidine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

BRUPCLNAJKBMLS-QMMMGPOBSA-N

Canonical SMILES

CC(C)COC1CCNC1

Isomeric SMILES

CC(C)CO[C@H]1CCNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.